molecular formula C30H30N2O8 B1339848 5'-O-(4,4'-Dimethoxytrityl)uridine CAS No. 81246-79-9

5'-O-(4,4'-Dimethoxytrityl)uridine

Cat. No. B1339848
CAS RN: 81246-79-9
M. Wt: 546.6 g/mol
InChI Key: PCFSNQYXXACUHM-YULOIDQLSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)uridine is a pyrimidine analog . It has a molecular formula of C30H30N2O8 and a molecular weight of 546.58 g/mol . It is also known by other names such as 5’-O-DMT-rU and 5’-O-DMT-uridine .


Synthesis Analysis

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)uridine involves various chemical reactions. For instance, it has been used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . It has also been used in the synthesis of RNA .


Molecular Structure Analysis

The InChI code for 5’-O-(4,4’-Dimethoxytrityl)uridine is 1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1 . The compound’s structure includes a pyrimidine ring and it has various functional groups such as methoxy and hydroxy groups .


Chemical Reactions Analysis

5’-O-(4,4’-Dimethoxytrityl)uridine participates in various chemical reactions. For example, it has been used in the synthesis of RNA . It can also undergo biocatalytic acylation .


Physical And Chemical Properties Analysis

5’-O-(4,4’-Dimethoxytrityl)uridine has a molecular weight of 546.6 g/mol . It is a solid compound and should be stored at a temperature of 28 °C .

Scientific Research Applications

Oligonucleotide Synthesis

5’-O-(4,4’-Dimethoxytrityl)uridine is utilized in the synthesis of oligodeoxynucleotides, particularly in the stereoselective synthesis of nucleoside analogs that can be incorporated into oligodeoxynucleotides for research in antiviral and anticancer studies . It serves as a protective group during the chemical synthesis of DNA or RNA sequences, which is a critical step in creating specific sequences for experimental and therapeutic purposes .

Antiviral Research

This compound is used as a research tool in antiviral studies. By incorporating modified nucleosides into the genetic material of viruses, researchers can study viral replication mechanisms and develop antiviral drugs .

Anticancer Research

Similarly, in anticancer research, modified oligonucleotides containing 5’-O-(4,4’-Dimethoxytrityl)uridine can be used to investigate cancer cell genetics and to design oligonucleotide-based therapeutics targeting cancer cells .

Organic Synthesis Intermediate

It serves as an important intermediate in organic synthesis processes. Its role in the formation of complex organic compounds is crucial for developing pharmaceuticals, agrochemicals, and dyestuffs .

Enhancing Drug Purity

A novel approach using a molecule with a 4,4’-dimethoxytrityl group has been developed to enhance the purity of drugs during their synthesis. This method improves the efficiency and scalability of oligonucleotide synthesis, which is essential for producing high-purity therapeutic agents .

Synthesis of Backbone-Modified Oligonucleotides

The compound is also involved in the synthesis of backbone-modified morpholino oligonucleotides, which are used to create chimeric molecules with potential therapeutic applications .

Synthesis of Partially Modified RNA

In the field of RNA research, 5’-O-(4,4’-Dimethoxytrityl)uridine is used to synthesize partially modified RNA molecules. These modifications can alter RNA stability and function, providing insights into RNA biology and potential therapeutic uses .

Improved Synthesis Techniques

Research has been conducted to improve the synthesis techniques of oligodeoxynucleotide phosphorothioates using this compound. These advancements contribute to more efficient production methods for these biologically significant molecules .

Mechanism of Action

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)uridine, also known as DMT-Ur, is the active hydroxyl group of uridine . This compound is a derivative of uridine, a nucleoside that is an essential component of RNA .

Mode of Action

DMT-Ur acts as a protective group for uridine during nucleic acid synthesis . The 4,4’-dimethoxytrityl (DMTr) group protects the active hydroxyl group of uridine, preventing it from undergoing unwanted reactions during synthesis . The DMTr group can be removed under acidic conditions after the desired reactions have taken place .

Biochemical Pathways

DMT-Ur is involved in the biochemical pathway of nucleic acid synthesis, specifically in the synthesis of oligodeoxynucleotides . It is incorporated into the growing oligonucleotide chain during the synthesis process .

Result of Action

The primary result of DMT-Ur’s action is the successful synthesis of oligodeoxynucleotides with the correct sequence . By protecting the active hydroxyl group of uridine, DMT-Ur ensures that the uridine is incorporated at the correct position in the oligonucleotide chain .

Action Environment

The action of DMT-Ur is influenced by the conditions of the reaction environment. For example, the DMTr group is removed under acidic conditions . Therefore, the pH of the reaction environment can affect the efficacy of DMT-Ur. Additionally, DMT-Ur should be stored under inert gas and should be protected from moisture and heat , indicating that these environmental factors could affect its stability and efficacy.

properties

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFSNQYXXACUHM-YULOIDQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250023
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(4,4'-Dimethoxytrityl)uridine

CAS RN

81246-79-9
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81246-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 5'-O-(4,4'-Dimethoxytrityl)uridine in scientific research?

A1: 5'-O-(4,4'-Dimethoxytrityl)uridine is a key building block in the chemical synthesis of oligonucleotides, including DNA and RNA. [, ] It serves as a protected form of uridine, one of the four nucleoside building blocks of RNA. The 4,4'-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of uridine, preventing unwanted side reactions during oligonucleotide synthesis. [, ]

Q2: How is 5'-O-(4,4'-Dimethoxytrityl)uridine incorporated into oligonucleotides?

A2: 5'-O-(4,4'-Dimethoxytrityl)uridine is first converted into a phosphoramidite derivative. [] This derivative is compatible with standard solid-phase oligonucleotide synthesis methods. During synthesis, the phosphoramidite is coupled to the growing oligonucleotide chain on a solid support. The DMT group is then removed under acidic conditions, exposing the 5'-hydroxyl group for the next round of coupling. []

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